molecular formula C12H15BrO3 B13879175 Ethyl 2-bromo-4-phenoxybutanoate

Ethyl 2-bromo-4-phenoxybutanoate

Cat. No.: B13879175
M. Wt: 287.15 g/mol
InChI Key: CUIQEXWTCALGRR-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-4-phenoxybutanoate is an organic compound with the molecular formula C12H15BrO3. It is a brominated ester that features both a phenoxy group and a butanoate ester group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-bromo-4-phenoxybutanoate can be synthesized through a multi-step process. One common method involves the bromination of ethyl 4-phenoxybutanoate. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent like acetic acid. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position on the butanoate chain.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactors where the reaction conditions are carefully monitored to optimize yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-4-phenoxybutanoate undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as amines or thiols, leading to the formation of new compounds.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation and Reduction: The phenoxy group can participate in oxidation and reduction reactions, altering the electronic properties of the molecule.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) are often used.

    Oxidation and Reduction: Reagents like potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly employed.

Major Products Formed

    Nucleophilic Substitution: Products include substituted butanoates with various functional groups.

    Elimination Reactions: Alkenes are the primary products.

    Oxidation and Reduction: Altered phenoxy derivatives with different oxidation states.

Scientific Research Applications

Ethyl 2-bromo-4-phenoxybutanoate has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used to study enzyme-catalyzed reactions involving brominated substrates.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-bromo-4-phenoxybutanoate involves its reactivity as a brominated ester. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The phenoxy group can participate in electron-donating or withdrawing interactions, influencing the reactivity of the molecule. The compound’s effects are mediated through its interactions with various molecular targets, including enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-bromo-4-phenylbutanoate: Similar structure but with a phenyl group instead of a phenoxy group.

    Ethyl 2-bromo-4-methoxybutanoate: Similar structure but with a methoxy group instead of a phenoxy group.

Uniqueness

Ethyl 2-bromo-4-phenoxybutanoate is unique due to the presence of the phenoxy group, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity and applications in various fields.

Properties

Molecular Formula

C12H15BrO3

Molecular Weight

287.15 g/mol

IUPAC Name

ethyl 2-bromo-4-phenoxybutanoate

InChI

InChI=1S/C12H15BrO3/c1-2-15-12(14)11(13)8-9-16-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3

InChI Key

CUIQEXWTCALGRR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCOC1=CC=CC=C1)Br

Origin of Product

United States

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